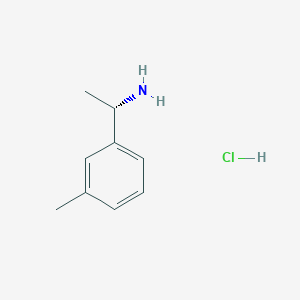
tecogalan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tecogalan is a sulfated polysaccharide isolated from various Arthrobacter bacterial species. It possesses potential antiangiogenic and antineoplastic properties. This compound binds to basic fibroblast growth factor, thereby preventing it from binding to its receptors. This disruption inhibits basic fibroblast growth factor-stimulated endothelial cell growth, proliferation, and migration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tecogalan is derived from the bacterial wall component of Arthrobacter species. The preparation involves isolating the sulfated polysaccharide peptidoglycan complex from the bacterial culture. The process includes:
- Culturing Arthrobacter species under controlled conditions.
- Extracting the bacterial wall components.
- Purifying the sulfated polysaccharide through various chromatographic techniques.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Arthrobacter species. The fermentation broth is processed to extract and purify the sulfated polysaccharide. The steps include:
- Fermentation: Culturing Arthrobacter species in bioreactors.
- Extraction: Harvesting the bacterial cells and extracting the polysaccharide.
- Purification: Using chromatographic methods to purify the compound to the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions: Tecogalan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the sulfated groups on the polysaccharide.
Substitution: Substitution reactions can introduce different functional groups onto the polysaccharide backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, depending on the desired functional group, can be used under controlled conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the sulfated polysaccharide.
Substitution: Functionalized derivatives with different chemical properties.
Applications De Recherche Scientifique
Tecogalan has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polysaccharide chemistry and reactions.
Biology: Investigated for its role in inhibiting angiogenesis and its effects on endothelial cells.
Medicine: Explored for its potential therapeutic applications in treating cancer and other diseases related to abnormal angiogenesis.
Industry: Utilized in the development of antiangiogenic drugs and as a research tool in various biological assays
Mécanisme D'action
Tecogalan exerts its effects by binding to basic fibroblast growth factor, preventing it from interacting with its receptors. This inhibition disrupts the signaling pathways involved in endothelial cell growth, proliferation, and migration. Additionally, this compound suppresses periendothelial matrix-degrading activities related to urokinase-type plasminogen activator and matrix metalloprotease 1, further contributing to its antiangiogenic effects .
Comparaison Avec Des Composés Similaires
Pentosan Polysulfate: Another sulfated polysaccharide with antiangiogenic properties.
Heparin: A well-known anticoagulant with similar sulfated polysaccharide structure.
Chondroitin Sulfate: A sulfated glycosaminoglycan with structural similarities.
Uniqueness of Tecogalan: this compound is unique due to its specific binding to basic fibroblast growth factor and its potent inhibition of angiogenesis. Unlike other similar compounds, this compound has shown significant potential in inhibiting tumor growth and neovascularization in various experimental models .
Propriétés
Numéro CAS |
134633-29-7 |
|---|---|
Formule moléculaire |
C11H16N2O3 |
Poids moléculaire |
0 |
Synonymes |
tecogalan |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



